Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
Overview
Description
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic building block . It was first synthesized by Carreira and coworkers, which provides a new area of chemical space with straightforward functional handles for further diversification . The empirical formula is C11H19NO5S and the molecular weight is 277.34 .
Molecular Structure Analysis
The molecular structure of Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate is represented by the empirical formula C11H19NO5S . The molecular weight of the compound is 277.34 .Physical And Chemical Properties Analysis
The compound is available in powder form and should be stored at temperatures between 2-8°C . The SMILES string representation of the compound isOC(CS(C1)(=O)=O)C21CN(C(OC(C)(C)C)=O)C2
.
Scientific Research Applications
Synthesis and Derivation : Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, is synthesized through scalable routes, providing a foundation for further chemical modifications on the azetidine and cyclobutane rings. This allows for the exploration of chemical spaces complementary to piperidine ring systems, potentially leading to novel compounds (Meyers et al., 2009).
Structural Analysis : The absolute configurations of derivatives of similar compounds have been studied using NMR spectroscopy, highlighting the potential for precise molecular engineering in drug development (Jakubowska et al., 2013).
Alkaloid Synthesis : This compound has been used in the synthesis of (+)-pseudococaine, a tropane alkaloid, showcasing its role in the construction of complex organic molecules (Brock et al., 2012).
Spirocyclic Compounds Synthesis : It serves as a basis for the synthesis of new classes of thia/oxa-azaspiro[3.4]octanes, which are considered multifunctional, structurally diverse modules for drug discovery (Li et al., 2013).
Molecular Structure Characterization : The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a similar compound, has been characterized, contributing to the understanding of its potential applications (Moriguchi et al., 2014).
Intermediate in Complex Synthesis : It has been used as an intermediate in the stereoselective synthesis of complex molecules like perhydrohistrionicotoxin (Ibuka et al., 1982).
Antiviral Research : Derivatives of this compound have shown potential in inhibiting human coronavirus, underlining its significance in antiviral drug research (Apaydín et al., 2019).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-10(2,3)15-9(14)12-5-11(6-12)7-16-4-8(11)13/h8,13H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCUTJNAMHPWHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CSCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801130246 | |
Record name | 6-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-hydroxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801130246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate | |
CAS RN |
1340481-93-7 | |
Record name | 6-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-hydroxy-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1340481-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-hydroxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801130246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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